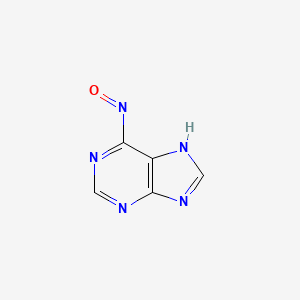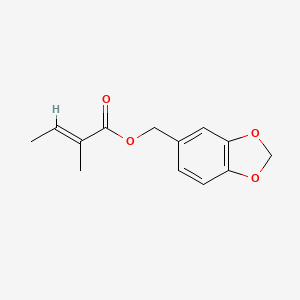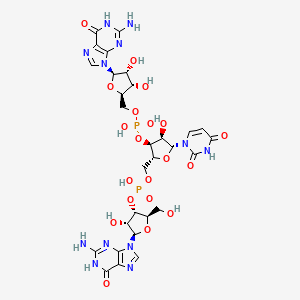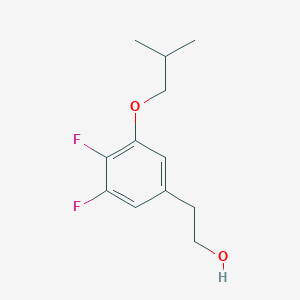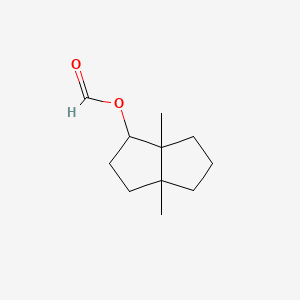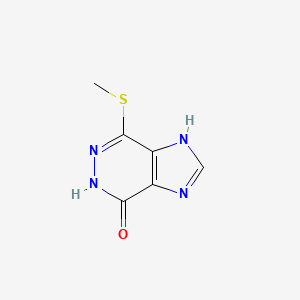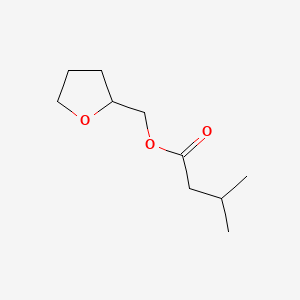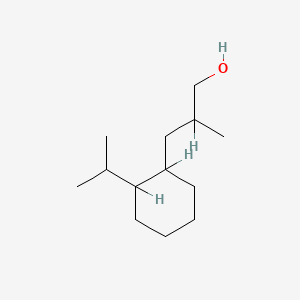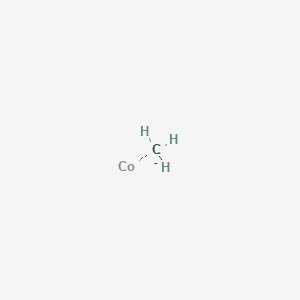
Cobalt, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, methyl- is a compound that features a cobalt atom bonded to a methyl group. This compound is part of a broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Cobalt, methyl- is notable for its applications in various fields, including catalysis and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cobalt, methyl- typically involves the reaction of cobalt salts with methylating agents. One common method is the reaction of cobalt(II) chloride with methylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, cobalt, methyl- can be produced using similar methods but on a larger scale. The process often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
Cobalt, methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reagents like halogens or other alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt oxides, while substitution reactions can produce a variety of organocobalt compounds.
科学的研究の応用
Cobalt, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Cobalt, methyl- is used in the production of high-performance materials, including magnetic materials and advanced alloys.
作用機序
The mechanism by which cobalt, methyl- exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt atom can facilitate the activation of small molecules, such as hydrogen or carbon monoxide, through coordination and electron transfer processes. These interactions often involve the formation and cleavage of metal-carbon bonds, which are central to the compound’s reactivity.
類似化合物との比較
Cobalt, methyl- can be compared with other organometallic cobalt compounds, such as cobalt, ethyl- and cobalt, propyl-. These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the cobalt atom. The unique properties of cobalt, methyl- arise from the specific electronic and steric effects of the methyl group, which can influence the compound’s reactivity and stability.
List of Similar Compounds
- Cobalt, ethyl-
- Cobalt, propyl-
- Cobalt, butyl-
特性
CAS番号 |
76826-90-9 |
|---|---|
分子式 |
CH3Co- |
分子量 |
73.968 g/mol |
IUPAC名 |
carbanide;cobalt |
InChI |
InChI=1S/CH3.Co/h1H3;/q-1; |
InChIキー |
HAHDAHKRCJXVAP-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


